

Cross-Validation of Altizide Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: Altizide

Cat. No.: B1665744

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This guide provides a comprehensive comparison of **Altizide**'s performance with other antihypertensive agents, supported by experimental data from various clinical studies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Altizide**'s therapeutic profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative clinical trials involving **Altizide**, primarily in combination with Spironolactone.

Table 1: Efficacy of **Altizide**-Spironolactone Combination vs. Enalapril in Patients with Moderate Essential Hypertension

Parameter	Altizide (15mg) + Spironolactone (25mg)	Enalapril (20mg)	Significance
Baseline Systolic BP (mmHg)	98.6 +/- 7.4	98.2 +/- 13.3	NS
Systolic BP at 4 Months (mmHg)	86.0 +/- 6.1	81.0 +/- 8.5	p < 0.001 (Diuretic) vs p < 0.005 (Enalapril)
Diastolic BP Reduction (%)	12%	17%	p < 0.05
Pulse Rate Change	No significant change	No significant change	NS

Data from a four-month, double-blind, parallel-group study involving 20 patients.[1]

Table 2: Blood Pressure Control in Patients with Mild to Moderate Hypertension Treated with **Altizide**-Spironolactone

Time Point	Percentage of Patients with Normalized Diastolic BP (≤ 90 mmHg)
Day 45	72%
Day 90	83%

Data from a 90-day, open, nonrandomized, multicenter study of 946 patients.[2]

Table 3: Comparative Efficacy of **Altizide**-Spironolactone vs. Enalapril based on Age

Age Group	More Effective Treatment for Supine Diastolic BP
< 50 years	Enalapril
> 50 years	Altizide + Spironolactone

Findings from an 8-week, randomized, double-blind, parallel-group study of 186 patients.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the research are provided below to ensure reproducibility and critical evaluation.

Clinical Trial Protocol for Hypertension Studies

Objective: To assess the antihypertensive efficacy and safety of the investigational drug compared to a placebo or an active comparator.

Methodology:

- Patient Selection: Recruit patients with a confirmed diagnosis of essential hypertension (e.g., diastolic blood pressure between 90 and 120 mm Hg).^[2] Exclude patients with secondary hypertension or contraindications to the study medications.
- Study Design: Employ a randomized, double-blind, parallel-group design.^{[1][3]}
- Washout Phase: A 4-week washout period where all previous antihypertensive medications are discontinued.^[3]
- Treatment Phase:
 - Administer the investigational drug (e.g., **Altizide** in combination with Spironolactone) or the comparator drug (e.g., Enalapril) at a fixed daily dose.^[1]
 - The duration of the treatment phase can range from 8 weeks to 4 months.^{[1][3]}
- Blood Pressure Measurement:
 - Use a standardized and calibrated automated oscillometric blood pressure device (e.g., Dynamap 845).^[1]
 - At each visit, take multiple readings (e.g., every five minutes for 30 minutes) after a 5-minute rest period in a quiet room.^[1]
 - The average of the last two readings is typically used for analysis.

- Data Analysis:
 - The primary endpoint is the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.
 - Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

In Vitro Microperfusion of the Distal Tubule

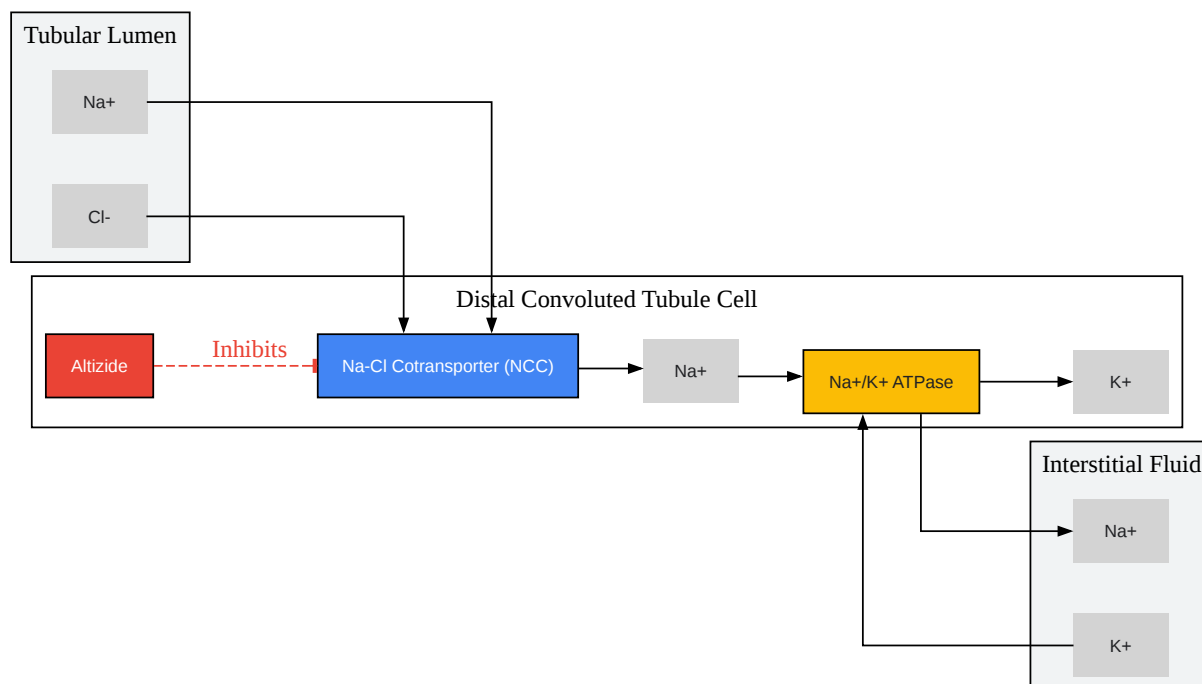
Objective: To directly measure the effect of **Altizide** on sodium and chloride reabsorption in the distal convoluted tubule.

Methodology:

- Tubule Isolation: Isolate distal convoluted tubules from the kidney of a suitable animal model (e.g., rabbit).
- Cannulation: Mount the isolated tubule between two concentric glass pipettes for perfusion of the lumen and collection of the perfusate.
- Perfusion:
 - Perfuse the tubule lumen with an artificial tubular fluid containing a vehicle control.
 - Switch the perfusion fluid to one containing a known concentration of **Altizide**.
- Sample Collection: Collect the perfusate from the distal end of the tubule.
- Ion Concentration Analysis: Measure the sodium and chloride concentrations in the initial perfusion fluid and the collected perfusate using ion-selective electrodes or flame photometry.
- Calculation of Reabsorption: Calculate the net reabsorption of sodium and chloride by comparing the concentrations and flow rates. A decrease in reabsorption in the presence of **Altizide** indicates its inhibitory effect.

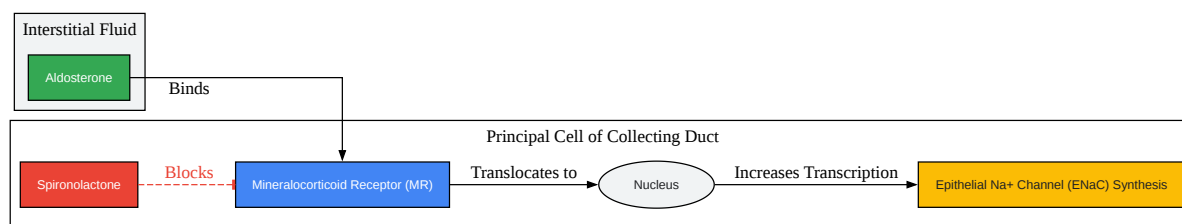
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Altizide** and its combination partner, Spironolactone, as well as a typical workflow for a clinical trial.



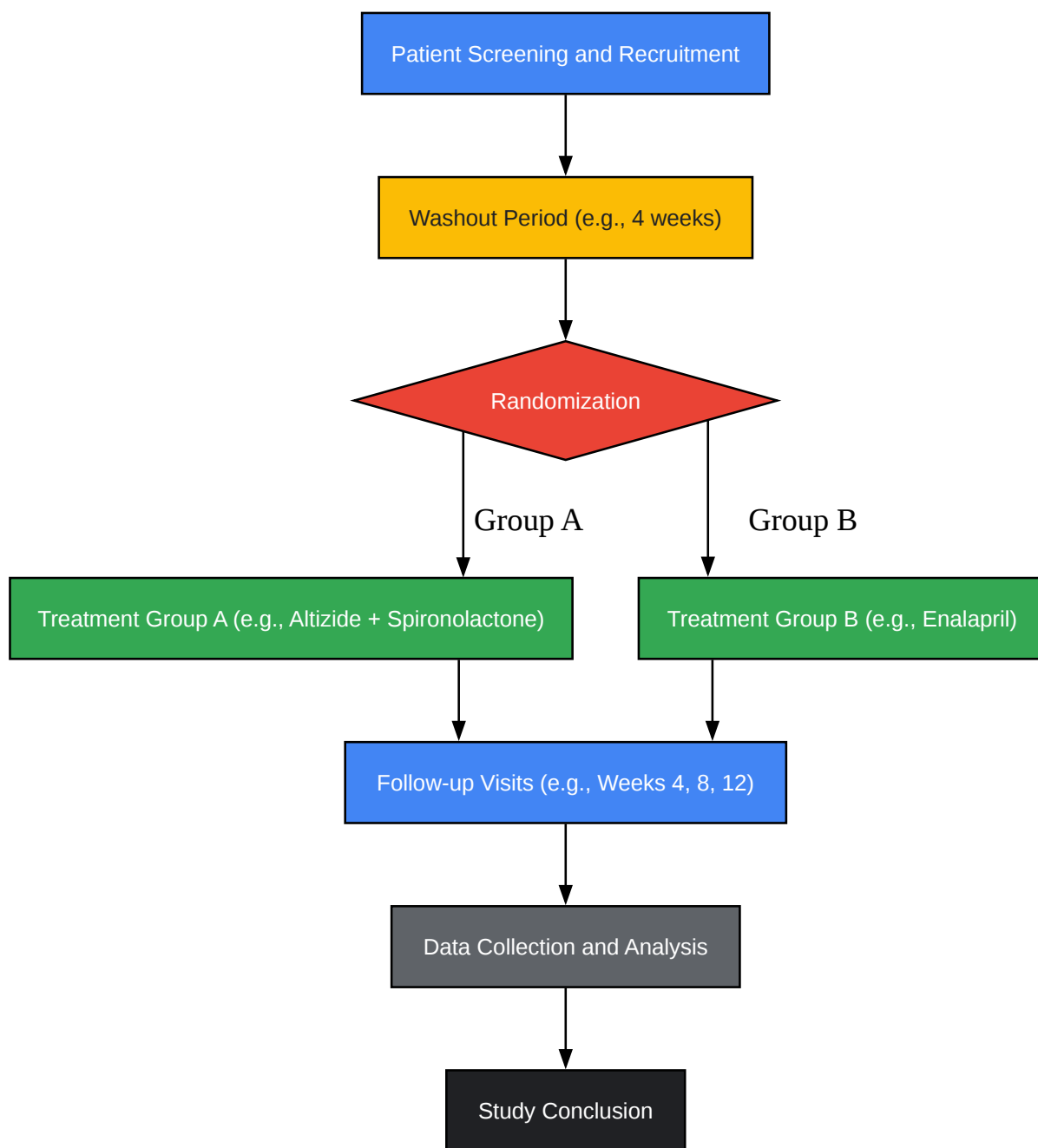
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Caption: Mechanism of action of **Altizide** in the distal convoluted tubule.



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Caption: Mechanism of action of Spironolactone as an aldosterone antagonist.



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Caption: General workflow of a comparative clinical trial for antihypertensive drugs.

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References

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- 2. Clinical update: spironolactone and altizide as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
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